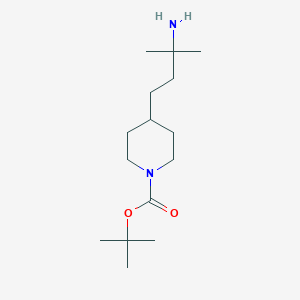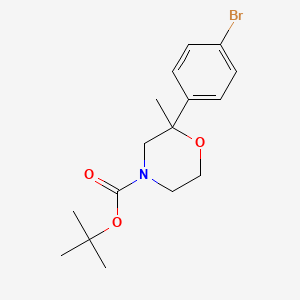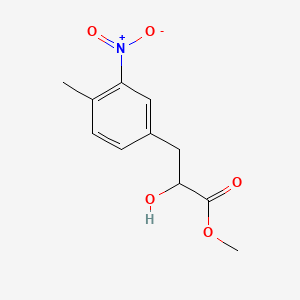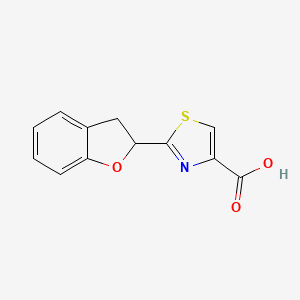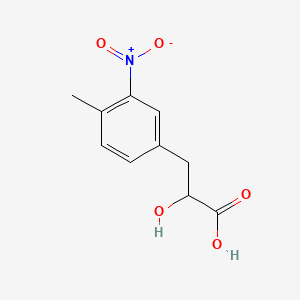
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid is an organic compound with a molecular formula of C10H11NO5 This compound is characterized by the presence of a hydroxy group, a nitro group, and a methyl group attached to a phenyl ring, along with a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the nitration of 4-methylphenylpropanoic acid, followed by the introduction of a hydroxy group. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by hydrolysis to introduce the hydroxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
化学反応の分析
Types of Reactions
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride can facilitate the reduction of the nitro group.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-(4-methyl-3-nitrophenyl)propanoic acid.
Reduction: Formation of 2-hydroxy-3-(4-methyl-3-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
類似化合物との比較
Similar Compounds
- 2-Hydroxy-3-(4-nitrophenyl)propanoic acid
- 2-Hydroxy-3-(4-methylphenyl)propanoic acid
- 2-Hydroxy-3-(3-nitrophenyl)propanoic acid
Uniqueness
2-Hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid is unique due to the presence of both a methyl and a nitro group on the phenyl ring, which imparts distinct chemical and biological properties
特性
分子式 |
C10H11NO5 |
|---|---|
分子量 |
225.20 g/mol |
IUPAC名 |
2-hydroxy-3-(4-methyl-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO5/c1-6-2-3-7(4-8(6)11(15)16)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChIキー |
ULTBFDZMGSHQNH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


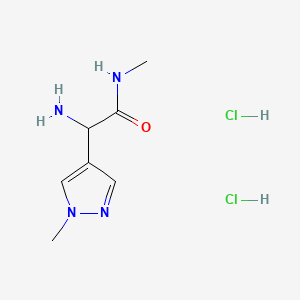
![1-(Bicyclo[2.2.1]heptan-2-yl)cyclopropan-1-ol](/img/structure/B13590852.png)
![Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride](/img/structure/B13590857.png)
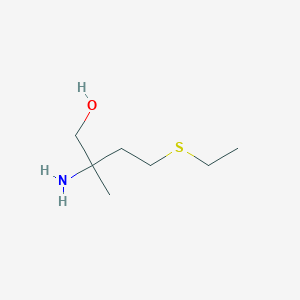
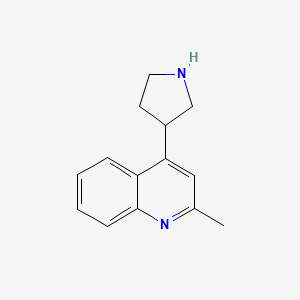

![[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
![2-(2-fluorophenyl)-N-[(3R)-piperidin-3-yl]acetamidehydrochloride](/img/structure/B13590907.png)
![2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decane-9-carboxamide](/img/structure/B13590916.png)
